molecular formula C28H32Cl3N3S B15284605 4-{[1-Tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1-(3-chloro-4-methylphenyl)-1,3-diazaspiro[4.5]decane-2-thione

4-{[1-Tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1-(3-chloro-4-methylphenyl)-1,3-diazaspiro[4.5]decane-2-thione

Cat. No.: B15284605
M. Wt: 549.0 g/mol
InChI Key: OTUZZEMOOCHUSR-JLHYYAGUSA-N
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Description

4-{[1-Tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1-(3-chloro-4-methylphenyl)-1,3-diazaspiro[45]decane-2-thione is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 4-{[1-Tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1-(3-chloro-4-methylphenyl)-1,3-diazaspiro[4.5]decane-2-thione involves multiple steps. The synthetic route typically starts with the preparation of the spirocyclic core, followed by the introduction of the tert-butyl and dichlorophenyl groups. Common reagents used in these reactions include tert-butyl chloride, 2,4-dichlorobenzaldehyde, and various catalysts to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{[1-Tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1-(3-chloro-4-methylphenyl)-1,3-diazaspiro[4.5]decane-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 4-{[1-Tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1-(3-chloro-4-methylphenyl)-1,3-diazaspiro[4.5]decane-2-thione is unique due to its spirocyclic structure and the presence of multiple functional groups. Similar compounds include:

    Spirocyclic amines: Compounds with similar spirocyclic cores but different substituents.

    Dichlorophenyl derivatives: Compounds with dichlorophenyl groups but different core structures.

    Thione-containing compounds: Compounds with thione groups but different overall structures.

This compound’s unique combination of structural features and functional groups makes it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C28H32Cl3N3S

Molecular Weight

549.0 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino-1,3-diazaspiro[4.5]decane-2-thione

InChI

InChI=1S/C28H32Cl3N3S/c1-18-8-12-21(17-22(18)30)34-26(35)33-25(28(34)14-6-5-7-15-28)32-24(27(2,3)4)13-10-19-9-11-20(29)16-23(19)31/h8-13,16-17,24H,5-7,14-15H2,1-4H3,(H,32,33,35)/b13-10+

InChI Key

OTUZZEMOOCHUSR-JLHYYAGUSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=S)NC(=NC(/C=C/C3=C(C=C(C=C3)Cl)Cl)C(C)(C)C)C24CCCCC4)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=S)NC(=NC(C=CC3=C(C=C(C=C3)Cl)Cl)C(C)(C)C)C24CCCCC4)Cl

Origin of Product

United States

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